N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide
Description
N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide is a synthetic compound characterized by a piperazine backbone substituted with a pyridinyl group and a 3,5-bis(trifluoromethyl)phenyl moiety linked via a carbothioamide (CSNH) group. The carbothioamide group may modulate hydrogen-bonding interactions compared to carboxamide derivatives .
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F6N4S/c19-17(20,21)12-9-13(18(22,23)24)11-14(10-12)26-16(29)28-7-5-27(6-8-28)15-3-1-2-4-25-15/h1-4,9-11H,5-8H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGJGDNXQUQAIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10413985 | |
| Record name | AG-G-85081 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10413985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7243-18-7 | |
| Record name | AG-G-85081 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10413985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Temperature Effects
Steric and Electronic Considerations
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Bis(trifluoromethyl) Substitution : The electron-withdrawing trifluoromethyl groups reduce the nucleophilicity of the aniline, necessitating excess piperazine (1.2–1.5 eq.) for complete conversion.
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Piperazine Basicity : The pyridinyl substituent enhances piperazine’s basicity, favoring protonation and reduced reactivity in polar solvents.
Purification Techniques
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Recrystallization : Methanol or acetonitrile recrystallization removes unreacted aniline and imidazole byproducts.
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Chromatography : Gradient elution (ethyl acetate:hexane, 3:7 to 1:1) resolves the product from disubstituted impurities.
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : Retention time 4.91 min (C18 column, acetonitrile/water, 70:30).
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Elemental Analysis : C 49.09%, H 3.67%, N 12.69% (theoretical: C 49.09%, H 3.66%, N 12.72%).
Comparative Evaluation of Methods
| Parameter | TCDI Route | Isothiocyanate Route |
|---|---|---|
| Steps | 2 | 1 |
| Yield | 65–78% | 80–85% |
| Purification | Column chromatography | Recrystallization |
| Scalability | Moderate | High |
| Byproducts | Imidazole derivatives | Minimal |
The isothiocyanate method offers superior yield and simplicity, though it requires access to 3,5-bis(trifluoromethyl)phenyl isothiocyanate, which may necessitate prior synthesis from 3,5-bis(trifluoromethyl)aniline and thiophosgene.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Pharmacological Applications
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Neurokinin Receptor Modulation :
- This compound has been identified as a selective antagonist of neurokinin-1 (NK1) receptors, which are implicated in pain perception, anxiety, and depression. Research indicates that it can modulate these receptors effectively, making it a candidate for developing new therapies for these conditions .
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Anti-Cancer Properties :
- Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer activity by inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. Further research is required to elucidate the specific pathways involved.
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Anti-inflammatory Effects :
- The compound's ability to modulate inflammatory responses has been explored, particularly in models of chronic inflammation. It shows promise in reducing markers of inflammation, potentially aiding in the treatment of inflammatory diseases.
Catalytic Applications
-
Organocatalysis :
- The compound has been utilized as an organocatalyst in various organic transformations. Its ability to stabilize transition states through hydrogen bonding has made it a valuable tool in synthetic chemistry . For instance, it has been employed in reactions such as Michael additions and aldol reactions.
-
H-Bond Catalysis :
- The structural motif of the compound allows it to participate in hydrogen bond-mediated catalysis, enhancing reaction rates and selectivity. This application is particularly relevant in asymmetric synthesis where enantioselectivity is crucial.
Case Study 1: Neurokinin Receptor Antagonism
A study focused on the synthesis and pharmacological evaluation of various derivatives of N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide demonstrated its effectiveness as an NK1 receptor antagonist. The results indicated a dose-dependent inhibition of receptor activity, suggesting potential therapeutic applications in managing anxiety-related disorders.
Case Study 2: Organocatalytic Reactions
In a series of experiments aimed at optimizing reaction conditions for organocatalytic processes, the compound was tested for its efficiency in promoting Michael additions. The results showed that using this compound significantly increased yields compared to traditional catalysts, highlighting its utility in green chemistry approaches.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmacology | NK1 receptor antagonist | Effective modulation of pain and anxiety |
| Anti-cancer agent | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory treatment | Reduces inflammatory markers | |
| Catalysis | Organocatalyst for organic transformations | Enhances reaction rates and selectivity |
| H-bond mediated catalysis | Useful in asymmetric synthesis |
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of trifluoromethyl groups enhances its binding affinity and selectivity, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Trifluoromethylphenyl Substitutions
Example 1 (Patent Compound from ):
- Structure : Derived from N-(2-trifluoromethylphenyl)piperazine.
- Molecular Weight : Calculated M+H = 468.2 (C₂₅H₃₆F₃N₃O₂).
- Key Differences: Uses a mono-trifluoromethylphenyl group instead of bis(trifluoromethyl) substitution.
Thiourea Derivative ():
- Structure: N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea Hydrochloride.
- Molecular Formula : C₂₃H₁₉F₆N₃S·HCl (MW = 519.93).
- Key Differences : Replaces the piperazine-carbothioamide with a thiourea (NHCSNH) group and includes a diphenylethylamine backbone. The hydrochloride salt enhances aqueous solubility, which may differ from the neutral carbothioamide .
Piperazine-Based Analogues with Diverse Substituents
Imidazo[1,2-b]pyridazine Derivative ():
- Structure : 1-(4-(3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamido)-2-(trifluoromethyl)benzyl)-4-methylpiperazine 1,4-dioxide.
- Key Differences : Incorporates a piperazine dioxide ring and an ethynyl-linked imidazopyridazine group. The dioxide modification increases polarity, while the bulky aromatic system may sterically hinder target interactions compared to the simpler pyridinyl substitution in the target compound .
Ethyl/Formylpiperazine Analogues ():
- Structures :
- 2-(3,5-bis(trifluoromethyl)phenyl)-N-(6-(4-ethylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)-N,2-dimethylpropanamide.
- 2-(3,5-bis(trifluoromethyl)phenyl)-N-(6-(4-formylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)-N,2-dimethylpropanamide.
- Key Differences : Piperazine rings are substituted with ethyl or formyl groups, altering electronic and steric profiles. The formyl group introduces a reactive aldehyde, enabling further derivatization, unlike the stable carbothioamide in the target compound .
Complex Heterocyclic Systems ():
- Structure : (R)-N-((3,5-bis(trifluoromethyl)phenyl)(naphthalen-1-yl)methyl)-N-isopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphine-4-amine.
- Key Differences : Features a dinaphtho-dioxaphosphine core and a chiral naphthalenylmethyl group. The phosphorus-containing heterocycle introduces distinct electronic effects (e.g., stronger electron-withdrawing capacity) compared to the piperazine-thioamide system .
Data Table: Structural and Molecular Comparison
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes the available research findings on its biological activity, including relevant case studies and data tables.
Chemical Structure and Properties
The compound features a piperazine core substituted with a pyridine and a trifluoromethylated phenyl group. The trifluoromethyl groups are known to enhance the pharmacological properties of compounds by improving their metabolic stability and bioavailability.
1. Anti-Cancer Properties
Research indicates that derivatives of this compound exhibit significant anti-cancer activity. A study highlighted the anti-cancer effects of a related compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), demonstrating its ability to inhibit liver cancer cell growth (HepG2 and Hep3B) through apoptosis induction. The study found that treatment with NHDC resulted in:
- Concentration-dependent inhibition : Effective at concentrations ranging from 1 to 10.8 µM.
- Mechanism of action : Involvement of HNF 4α activation and STAT3 pathway inhibition, leading to reduced tumor growth in vivo at a dosage of 5 mg/kg .
2. Neuropharmacological Effects
The compound's structural analogs have been investigated for their potential as neurokinin receptor modulators. A patent describes compounds that target neurokinin receptors, which are implicated in various neurological disorders. These compounds may provide therapeutic benefits in conditions such as depression and anxiety by modulating neurokinin signaling pathways .
Case Study: Liver Cancer Inhibition
In a controlled study involving liver cancer cell lines, the administration of NHDC led to:
- Reduction in cell viability : Significant decrease in colony formation assays.
- Apoptosis induction : Increased expression of pro-apoptotic genes was observed.
- In vivo validation : Animal models showed reduced tumor growth when treated with NHDC, confirming the in vitro findings .
Table 1: Biological Activity Summary
| Activity Type | Compound Name | Concentration (µM) | Effect on Cell Lines | Mechanism of Action |
|---|---|---|---|---|
| Anti-Cancer | N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-... | 1 - 10.8 | HepG2, Hep3B | HNF 4α activation, STAT3 inhibition |
| Neurokinin Modulation | N-[3,5-bis(trifluoromethyl)phenyl]-... | Not specified | Not specified | Neurokinin receptor modulation |
Q & A
Q. What are the optimal synthetic routes for N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and carbothioamide formation. Key steps include:
- Piperazine Functionalization : Reacting piperazine with 2-chloropyridine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyridinyl group .
- Trifluoromethylphenyl Attachment : Coupling 3,5-bis(trifluoromethyl)aniline via thiourea formation using thiophosgene or Lawesson’s reagent .
- Optimization : Use of DBU (1,8-diazabicycloundec-7-ene) as a base improves intermediate stability, while controlled temperatures (60–80°C) minimize side reactions . Purification via column chromatography with ethyl acetate/hexane gradients enhances purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions. The trifluoromethyl groups (δ ~110–120 ppm in ¹³C NMR) and pyridinyl protons (δ ~8.2–8.6 ppm in ¹H NMR) are critical markers .
- X-ray Crystallography : Resolves stereochemistry and packing modes (e.g., monoclinic P21/c space group observed in related piperazine-carbothioamides) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., m/z 478.248 for C₂₉H₃₀N₆O analogs) .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of trifluoromethyl groups on biological activity?
- Methodological Answer :
- Analog Synthesis : Replace trifluoromethyl groups with chloro, methyl, or hydrogen substituents .
- Biological Assays : Test against target enzymes (e.g., kinase inhibition) or microbial strains. For example, compare IC₅₀ values of the parent compound vs. analogs lacking trifluoromethyl groups .
- Computational Modeling : Use DFT calculations to assess electronic effects of trifluoromethyl groups on binding affinity .
Q. What strategies resolve contradictions in solubility data reported across different studies?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, THF, and chloroform at varying temperatures (25–60°C). For example, notes improved solubility in DMSO for similar carbothioamides .
- Analytical Consistency : Standardize methods (e.g., UV-Vis quantification at λ = 254 nm) to reduce variability .
- Co-solvent Systems : Use cyclodextrins or PEG-based surfactants to enhance aqueous solubility for in vivo studies .
Q. How can catalytic systems enhance the compound’s reactivity in cross-coupling reactions for derivative synthesis?
- Methodological Answer :
- Palladium Catalysis : Employ Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling to introduce aryl groups at the pyridinyl position .
- Copper-Mediated Reactions : Use CuI/L-proline for Ullmann-type coupling to modify the piperazine ring .
- Optimized Conditions : Reaction yields improve under inert atmospheres (N₂/Ar) and with microwave assistance (e.g., 100°C, 30 min) .
Data Contradiction Analysis
Q. Why do some studies report conflicting data on this compound’s enzyme inhibition potency?
- Methodological Answer :
- Assay Variability : Differences in enzyme sources (e.g., human vs. bacterial) or assay buffers (pH, ionic strength) can alter IC₅₀ values. Standardize protocols using recombinant enzymes .
- Compound Stability : Degradation in DMSO stock solutions over time may reduce observed activity. Use fresh solutions and confirm stability via HPLC .
Key Research Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
